2-Isopropyl-5-morpholinooxazole-4-carbonitrile

Description

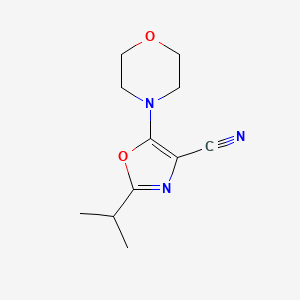

2-Isopropyl-5-morpholinooxazole-4-carbonitrile (CAS: 1015845-89-2) is an oxazole derivative featuring a morpholino group at position 5, an isopropyl substituent at position 2, and a carbonitrile moiety at position 4.

Properties

IUPAC Name |

5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCDXFSCXMPSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(O1)N2CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-5-morpholinooxazole-4-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholino group attached to an oxazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : Potential modulation of inflammatory responses has been noted, particularly in autoimmune conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

The biological activity of this compound is attributed to its interaction with various molecular targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as IRAK4, which plays a role in inflammatory signaling.

- Receptor Modulation : It could modulate receptor activities that are critical in cancer progression and immune response.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a reduction of cell viability by up to 70% after 48 hours. The mechanism was linked to the induction of apoptosis via caspase activation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

- Structural Differences : Replaces the isopropyl group at position 2 with a 4-fluorophenyl ring.

- Higher molecular weight (~223.22 g/mol estimated) due to the fluorophenyl substituent.

2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile

- Structural Differences: A pyrimidine core instead of oxazole, with a chloro substituent and a pyridin-2-ylmethoxy-phenylamino side chain.

- Synthesis: Prepared via acid-catalyzed coupling in 2-propanol with p-toluenesulfonic acid, a method that may differ from the synthesis of oxazole derivatives like the target compound .

- Applications : Reported in a 2019 study as a precursor for anticancer agents, highlighting the role of carbonitrile-containing heterocycles in drug discovery .

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Bioactivity Trends: Oxazole derivatives with morpholino and carbonitrile groups are broadly associated with kinase inhibition and antimicrobial activity. The isopropyl group may confer improved metabolic stability over fluorophenyl analogs in vivo, though empirical data is lacking .

- Structural Optimization : Substitution at position 2 (e.g., isopropyl vs. fluorophenyl) significantly alters steric and electronic profiles, impacting binding affinity in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.